molecular formula C25H24N6O5 B2510763 1-(4-ethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1029751-08-3

1-(4-ethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer: B2510763
CAS-Nummer: 1029751-08-3
Molekulargewicht: 488.504
InChI-Schlüssel: PVNRLOAMXGRXBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine core. Its structure includes:

  • 5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}: A methoxy-rich 1,2,4-oxadiazole moiety at position 5, which may confer metabolic stability and modulate electronic properties.
  • Pyrazolo[3,4-d]pyrimidin-4-one core: A bicyclic system known for kinase inhibition and nucleotide mimicry .

Eigenschaften

IUPAC Name

1-(4-ethylphenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O5/c1-5-15-6-8-17(9-7-15)31-24-18(12-27-31)25(32)30(14-26-24)13-21-28-23(29-36-21)16-10-19(33-2)22(35-4)20(11-16)34-3/h6-12,14H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNRLOAMXGRXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the ethylphenyl and trimethoxyphenyl-oxadiazolyl groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired substitutions.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-ethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-ethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of 1-(4-ethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 1-(4-ethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one with analogs from the literature:

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Highlights Reference
Target Compound C₂₇H₂₅N₇O₅ 527.54 g/mol 4-ethylphenyl, 3,4,5-trimethoxyphenyl-oxadiazole Likely involves oxadiazole cyclization and pyrazolo-pyrimidine coupling (inferred) N/A
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₇H₁₁N₇S 361.39 g/mol Thieno[3,2-d]pyrimidine, phenyl Vilsmeier–Haack reaction followed by ammonium carbonate reflux
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine C₂₈H₂₈FN₈O₃S 586.64 g/mol Methanesulfonylphenyl, isopropyl-oxadiazole-pyrrolidine Suzuki coupling or nucleophilic substitution (patent example)
6-ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C₂₁H₁₉FN₄O 362.40 g/mol Ethyl, 3-fluoro-4-methylphenyl, 4-methylphenyl Multi-step cyclization (exact method unspecified)
1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C₁₃H₁₂N₄O₂ 256.26 g/mol 4-methoxybenzyl Alkylation of pyrazolo-pyrimidinone with 4-methoxybenzyl chloride (inferred)

Key Structural and Functional Insights:

Core Modifications: The target compound’s pyrazolo[3,4-d]pyrimidin-4-one core is shared with most analogs, but substituent diversity drives functional differences.

Substituent Effects :

  • Hydrophobic Groups : The 4-ethylphenyl group in the target compound mirrors the 4-methylphenyl in , both likely enhancing lipophilicity.
  • Electron-Rich Moieties : The 3,4,5-trimethoxyphenyl group on the oxadiazole may improve metabolic stability compared to the unsubstituted phenyl in or methanesulfonylphenyl in .

Synthetic Routes :

  • Oxadiazole formation (e.g., via cyclization of amidoximes) is critical for the target compound, similar to methods in .
  • Pyrazolo-pyrimidine cores are typically synthesized via cyclocondensation, as seen in .

Biologische Aktivität

The compound 1-(4-ethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure

The compound features a complex structure with multiple pharmacophores:

  • Core Structures : The pyrazolo[3,4-d]pyrimidine and oxadiazole rings are known for their diverse biological activities.
  • Substituents : The presence of ethyl and trimethoxyphenyl groups may enhance lipophilicity and influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of oxadiazole and pyrazolo compounds exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that compounds with similar structures have significant cytotoxic effects against various cancer cell lines. For example, 1,2,4-oxadiazole derivatives have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds containing oxadiazole rings have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
  • Antimicrobial Activity : Similar structures have exhibited antimicrobial properties against a variety of pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Enzyme Inhibition : Many pyrazolo and oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with various receptors (e.g., histamine receptors), modulating signaling pathways that lead to therapeutic effects .
  • Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to target proteins involved in tumor growth and inflammation, providing insights into its potential efficacy .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • A study involving 1,2,4-oxadiazole derivatives showed significant anticancer activity with IC50 values as low as 9.4 µM against certain cell lines .
  • Another study demonstrated that derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Tables

Activity TypeRelated CompoundsIC50 Values (µM)Reference
Anticancer1-(4-Ethylphenyl)-...9.4
Anti-inflammatoryOxadiazole derivativesVariable
AntimicrobialVarious<20

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies regioselectivity (e.g., pyrazole vs. pyrimidine ring substitution) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (±0.001 Da accuracy) .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., oxadiazole orientation) .

How can researchers design experiments to elucidate structure-activity relationships (SAR)?

Q. Advanced

  • Systematic substitution : Replace trimethoxyphenyl with fluorinated analogs to assess electron-withdrawing effects .
  • Bioassays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate IC50 values with substituent hydrophobicity .
  • Computational modeling : Generate 3D-QSAR models using CoMFA/CoMSIA to predict activity cliffs .

What are common pitfalls in purification, and how can they be mitigated?

Q. Basic

  • By-product retention : Use gradient elution (5→30% EtOAc in hexane) to separate regioisomers .
  • Low crystallinity : Recrystallize from ethanol/water (4:1 v/v) to enhance purity (>98%) .
  • Oxidative degradation : Conduct reactions under nitrogen to stabilize the pyrazolo[3,4-d]pyrimidine core .

What in vivo models are suitable for pharmacokinetic (PK) evaluation?

Q. Advanced

  • Rodent models : Administer 10 mg/kg (IV/oral) to assess bioavailability. Use LC-MS/MS to quantify plasma concentrations .
  • Tissue distribution : Radiolabel the compound (³H/¹⁴C) to track accumulation in target organs .
  • Metabolite profiling : Identify Phase I/II metabolites via UPLC-QTOF-MS .

How do reaction conditions influence regioselectivity during synthesis?

Q. Basic

  • Solvent polarity : DMF favors oxadiazole cyclization over pyrazole decomposition .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions in hydrazine coupling .
  • Catalytic additives : Potassium carbonate enhances nucleophilic substitution at the pyrimidine C5 position .

What computational methods predict binding affinity to target proteins?

Q. Advanced

  • Molecular docking : Use AutoDock to screen against ATP-binding pockets (e.g., PI3Kγ) .
  • Binding free energy calculations : MM-PBSA/GBSA refine affinity rankings .
  • Pharmacophore modeling : Align oxadiazole and pyrimidine moieties with hinge region residues .

How to scale up synthesis from milligram to gram quantities?

Q. Basic

  • Solvent volume : Maintain a 1:10 substrate/solvent ratio to prevent precipitation .
  • Catalyst recycling : Recover triethylamine via distillation .
  • Continuous flow systems : Use microreactors for exothermic steps (e.g., POCl3 reactions) .

How can metabolomic studies assess off-target effects in cellular assays?

Q. Advanced

  • Untargeted metabolomics : LC-HRMS identifies dysregulated pathways (e.g., glycolysis, TCA cycle) .
  • Isotope tracing : ¹³C-glucose labels metabolites to quantify off-target inhibition .
  • Network analysis : Integrate metabolomic data with STRING-db to map protein-metabolite interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.